molecular formula C25H25N3O3 B12275686 3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide

Cat. No.: B12275686
M. Wt: 415.5 g/mol
InChI Key: XJKFFGYMURUEFB-UHFFFAOYSA-N
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Description

3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is a complex organic compound with a unique structure that includes an indole core, benzylamino, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Mechanism of Action

The mechanism of action of 3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

3-[(benzylamino)methyl]-N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide

InChI

InChI=1S/C25H25N3O3/c1-31-22-10-7-19(8-11-22)16-28-17-21(15-26-14-18-5-3-2-4-6-18)23-12-9-20(13-24(23)28)25(29)27-30/h2-13,17,26,30H,14-16H2,1H3,(H,27,29)

InChI Key

XJKFFGYMURUEFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)NO)CNCC4=CC=CC=C4

Origin of Product

United States

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